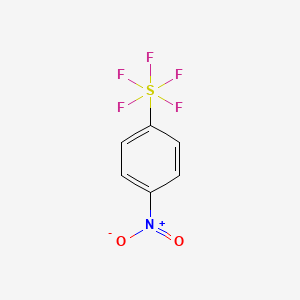

4-Nitrophenylsulfur Pentafluoride

Description

Historical Context and Evolution of SF₅ Chemistry

The journey of the pentafluorosulfanyl group in organic chemistry began in the mid-20th century, with the first description of an organic SF₅ compound appearing in 1950. nih.gov For many years, the development of SF₅ chemistry was hampered by significant synthetic challenges. sinapse.ac.ukresearchgate.net Early methods for introducing the SF₅ group into organic molecules were often harsh and limited in scope, frequently relying on hazardous reagents like elemental fluorine (F₂) or aggressive fluorinating agents such as silver(II) fluoride (B91410) (AgF₂). eenukraine.com These methods required specialized equipment and stringent safety measures, which limited their widespread adoption. eenukraine.com

A significant breakthrough in the field came with the development of more practical and accessible synthetic routes. sinapse.ac.uk Recent advances have provided milder, gas-reagent-free methods for synthesizing aryl-SF₅ compounds. eenukraine.com For example, a modern approach involves the reaction of a diaryl disulfide with solid trichloroisocyanuric acid (a safe chlorine source) and a metal fluoride like potassium fluoride (KF). eenukraine.comresearchgate.net This progress, along with the commercial availability of key SF₅-containing building blocks, has given new momentum to research in this area, allowing for a more thorough exploration of the properties and applications of SF₅-substituted molecules. sinapse.ac.ukresearchgate.net

The SF₅ Group as a "Super-trifluoromethyl" Analogue in Contemporary Chemistry

The pentafluorosulfanyl group is frequently referred to as a "super-trifluoromethyl" analogue, a label that stems from its properties often being considered superior to the more common trifluoromethyl (CF₃) group. nih.govresearchgate.netresearchgate.net Both groups are strongly electron-withdrawing, but the SF₅ group exhibits even greater electronegativity. rowansci.comresearchgate.netresearchgate.net This heightened electronegativity can significantly influence the electronic properties of a molecule. rowansci.com

The SF₅ group is also larger and more lipophilic than the CF₃ group. enamine.netrsc.org Increased lipophilicity can enhance the ability of a molecule, such as a drug candidate, to permeate biological membranes, potentially improving its bioavailability. rowansci.com The unique combination of high electronegativity, thermal and chemical stability, and lipophilicity makes the SF₅ group a highly attractive substituent in the design of new molecules. rowansci.comnih.govenamine.net

Below is a data table comparing key physicochemical properties of the SF₅ and CF₃ groups.

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

| Intrinsic Volume (ų) | 61.4 | 42.7 |

| Hammett Constant (σp) | 0.68 | 0.54 |

| Lipophilicity (πp) | 1.23 | 0.88 |

This data is based on information from Melius Organics. meliusorganics.com

Broader Significance of SF₅ Compounds in Modern Organic and Materials Science Research

The unique properties of the pentafluorosulfanyl group have led to its application in a wide array of research areas, from medicinal and agricultural chemistry to materials science. nih.govresearchgate.netenamine.net The introduction of an SF₅ group can modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. rowansci.com Its chemical robustness often leads to improved metabolic stability, which can extend the effective duration of a drug in the body. rowansci.com Consequently, SF₅-containing compounds have been investigated for various therapeutic targets, including their use as antimalarial agents and central nervous system modulators. rowansci.comresearchgate.net

In the field of agrochemicals, the SF₅ group has been incorporated into insecticides and herbicides. nih.gov For instance, SF₅-containing meta-diamide insecticides have demonstrated high insecticidal activity. nih.gov

The field of materials science has also harnessed the properties of the SF₅ group. cnr.itrsc.org Its high thermal stability and electronegativity are beneficial for creating advanced materials. rowansci.comenamine.net Researchers have incorporated SF₅-containing molecules into polymers to enhance their thermal properties and chemical resistance. Furthermore, the SF₅ moiety has been utilized in the design of optoelectronic materials, where its electron-withdrawing nature can be used to tune the electronic characteristics of functional materials. researchgate.netrsc.org The compound 4-Nitrophenylsulfur Pentafluoride itself serves as a crucial reagent and building block for the synthesis of many of these advanced fluorinated compounds. chemicalbook.com

Properties

IUPAC Name |

pentafluoro-(4-nitrophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNCKMHGYZKMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379676 | |

| Record name | 4-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-27-6 | |

| Record name | (OC-6-21)-Pentafluoro(4-nitrophenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-4-(pentafluorosulphanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrophenylsulfur Pentafluoride

Direct Fluorination Routes

Direct fluorination strategies involve the direct introduction of multiple fluorine atoms to the sulfur center of a starting material. These methods are powerful but often require specialized equipment and careful control of reaction parameters to achieve desired selectivity and yield.

A common and practical starting material for the synthesis of 4-nitrophenylsulfur pentafluoride is bis(4-nitrophenyl) disulfide. The disulfide bond is cleaved and both sulfur atoms are oxidatively fluorinated to the SF₅ state.

The use of bromine pentafluoride (BrF₅), often in conjunction with a fluoride (B91410) salt, represents a robust method for the synthesis of this compound. This approach typically involves a two-step process where the disulfide is first converted to the intermediate 4-nitrophenylsulfur trifluoride (SF₃), which is subsequently fluorinated to the pentafluoride.

In a typical procedure, 4-nitrophenyl disulfide is dissolved in an inert solvent like acetonitrile (B52724) and cooled to low temperatures, often around -20°C. A solution of the fluorinating agent, such as a 7% mixture of what is referred to as BDM in nitrogen/carbon dioxide, is then introduced at a controlled rate while maintaining the low temperature to prevent side reactions. Following the initial fluorination to the SF₃ intermediate, a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) is added to facilitate the conversion to the final SF₅ product. This method has been reported to achieve yields of approximately 70% for the pentafluoride product and is noted for its scalability. A related process utilizing bromine trifluoride (BrF₃) has been shown to produce the 4-nitrophenylsulfur trifluoride intermediate in 70% yield, which is then subsequently converted to the pentafluoride.

| Starting Material | Fluorinating Agent | Fluoride Salt | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrophenyl disulfide | Bromine Pentafluoride (BDM) | KF or CsF | Acetonitrile | -20 to -15 | ~70 |

An alternative and scalable one-pot synthesis employs silver difluoride (AgF₂) as the fluorinating agent. This method avoids the handling of highly reactive gaseous fluorinating agents. The reaction is typically carried out in an inert solvent such as nonane (B91170) under a dry nitrogen atmosphere, often in copper vessels to prevent reaction with glass.

The process involves the reaction of 4-nitrophenyl disulfide with silver difluoride at ambient temperature to form the aryl sulfur trifluoride intermediate. beilstein-journals.org The reaction mixture is then heated with additional AgF₂ to drive the conversion of the trifluoride to the desired pentafluoride. While this method is amenable to large-scale production, with preparations of 100-gram quantities of nitrophenylsulfur pentafluorides reported, the yields for nitro-substituted derivatives are in the range of 15% to 30%. beilstein-journals.org

| Starting Material | Fluorinating Agent | Solvent | Conditions | Yield (%) |

| 4-Nitrophenyl disulfide | Silver Difluoride (AgF₂) | Nonane | One-pot, ambient to heated, dry nitrogen | 15-30 |

Another synthetic pathway proceeds through a 4-nitrophenylsulfenyl chloride intermediate. This method also typically involves a two-step fluorination process.

In this approach, 4-nitrobenzenesulfenyl chloride is dissolved in a solvent like acetonitrile and cooled to approximately -20°C. researchgate.net A fluorinating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (BDM), is then bubbled through the solution. researchgate.net Careful temperature control is crucial to prevent the formation of unstable and potentially hazardous chlorine oxides. researchgate.net The progress of the reaction is monitored by spectroscopic methods like FTIR and NMR. researchgate.net

Following the initial fluorination, a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), is added to the reaction mixture. researchgate.net This addition promotes the conversion of the intermediate sulfur trifluoride to the final pentafluoride product. This method has been reported to yield a product mixture containing approximately 65% of this compound. researchgate.net

| Starting Material | Fluorinating Agent | Fluoride Source | Solvent | Temperature (°C) | Product Presence in Mixture (%) |

| 4-Nitrobenzenesulfenyl chloride | BDM | CsF or KF | Acetonitrile | -20 to -15 | ~65 |

Direct fluorination using elemental fluorine (F₂) represents one of the earliest and most direct methods for the synthesis of arylsulfur pentafluorides. This approach is utilized on an industrial scale for the production of nitro-substituted SF₅-benzenes. beilstein-journals.org

The process involves the reaction of nitro-substituted diaryl disulfides, such as 4-nitrophenyl disulfide, with elemental fluorine. beilstein-journals.org While this method is powerful, the high reactivity and hazardous nature of F₂ gas necessitate specialized equipment and stringent safety precautions. beilstein-journals.org Despite these challenges, direct fluorination with F₂ is a key industrial method for accessing this compound and related compounds. beilstein-journals.org

| Starting Material | Fluorinating Agent | Key Feature |

| Nitro-substituted diaryl disulfides | Elemental Fluorine (F₂) | Industrial scale synthesis |

Fluorination via Sulfenyl Chloride Intermediates

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers efficient routes for forming carbon-carbon bonds, providing direct pathways to complex aryl derivatives.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for synthesizing SF₅-containing biaryl compounds. This method avoids the pre-functionalization often required in traditional cross-coupling reactions. A notable protocol involves the direct arylation of nitro(pentafluorosulfanyl)benzenes with various aryl bromides. nih.gov This approach provides a straightforward synthesis of diverse SF₅-substituted aryl derivatives. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in combination with a suitable ligand and base to facilitate the C-H activation and coupling process.

For instance, the direct arylation of meta-nitro(pentafluorosulfanyl)benzene has been optimized, demonstrating the viability of this strategy for creating SF₅-bearing biphenyls and terphenyls. researchgate.net While this specific example relates to an isomer, the underlying principles are crucial for the synthesis of the 4-nitro derivative.

Table 1: Optimization of Palladium-Catalyzed Direct Arylation of m-Nitro(pentafluorosulfanyl)benzene with Phenyl Bromide researchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 130 | 45 |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 130 | 68 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 130 | 75 |

| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 130 | 82 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 130 | 78 |

| 6 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 130 | 55 |

| 7 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 130 | 65 |

Data sourced from studies on m-nitro(pentafluorosulfanyl)benzene, illustrating the general conditions applicable to direct arylation of nitro-SF₅-benzenes.

In palladium-catalyzed direct arylations, the inherent directing properties of the substituents on the aromatic ring play a critical role in determining the position of the new aryl-aryl bond. For nitro-substituted aromatics, arylation generally occurs with high regioselectivity at the C-H bond ortho to the nitro group. lookchem.comnih.gov The nitro group acts as a directing group, facilitating the C-H activation at the adjacent position. lookchem.com This ortho-directing effect is a key consideration in designing syntheses for specific isomers of nitrophenylsulfur pentafluoride derivatives. The electronic nature of the substituents on the coupling partner (the aryl halide) can also influence reaction efficiency, though the regioselectivity on the nitroarene is primarily governed by the nitro group. nih.gov

Palladium-Catalyzed Direct Arylation Reactions

Advanced Synthetic Strategies and Building Block Development

Beyond direct arylation, the development of versatile building blocks has significantly expanded the accessibility of complex SF₅-aromatic compounds.

A major advancement in SF₅-aromatic chemistry is the synthesis and isolation of stable 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430). unf.eduresearchgate.net This salt is synthesized from 4-(pentafluorosulfanyl)aniline and serves as a highly versatile precursor, or "launch pad," for a wide array of SF₅-bearing molecules. unf.eduresearchgate.net Arenediazonium salts are attractive synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂), which drives reactions to completion. psu.eduresearchgate.net Their enhanced reactivity compared to traditional aryl halides allows for milder reaction conditions, often proceeding without the need for phosphine (B1218219) ligands or strong bases. wikipedia.orgorganic-chemistry.orgnih.gov

The stability of the 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate salt makes it a practical and storable reagent, overcoming the transient nature of many other diazonium species. unf.eduresearchgate.net

The 4-(pentafluorosulfanyl)benzenediazonium salt is an excellent electrophile in several cornerstone palladium-catalyzed cross-coupling reactions. researchgate.net

Heck-Matsuda Reaction : This reaction couples the diazonium salt with olefins to form SF₅-substituted alkenes. researchgate.net The Heck-Matsuda reaction is advantageous as it often proceeds at room temperature, in air, and without phosphine ligands. wikipedia.orgresearchgate.net It has been successfully employed to synthesize a series of novel SF₅-bearing alkenes from the 4-(pentafluorosulfanyl)benzenediazonium salt. researchgate.net

Sonogashira Coupling : This reaction involves the coupling of the diazonium salt with terminal alkynes, providing access to SF₅-aryl alkynes. researchgate.net The high reactivity of the diazonium salt makes it a superior coupling partner compared to aryl halides. citycollegekolkata.orgwikipedia.org

Suzuki-Miyaura Coupling : The Suzuki coupling of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate with various arylboronic acids or their derivatives yields SF₅-substituted biaryl compounds. researchgate.net This method is highly efficient, proceeds under mild, often base-free conditions, and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 2: Cross-Coupling Reactions of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck-Matsuda | Styrene | Pd(OAc)₂ | (E)-1-(pentafluorosulfanyl)-4-styrylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 1-(Pentafluorosulfanyl)-4-(phenylethynyl)benzene |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | 4-(Pentafluorosulfanyl)-1,1'-biphenyl |

Data illustrates the versatility of the SF₅-diazonium salt in key cross-coupling reactions.

In addition to palladium-catalyzed reactions, SF₅-aromatic diazonium salts are precursors for other important transformations.

Azo Coupling : Diazonium salts are electrophiles that can attack electron-rich aromatic compounds like phenols and anilines in a reaction known as azo coupling. chemistrysteps.comlibretexts.org This process has been used with 4-(pentafluorosulfanyl)benzenediazonium salt to react with nucleophiles such as 1,3-dimethoxybenzene (B93181) and aniline (B41778), forming highly colored SF₅-containing azo compounds. researchgate.net These reactions are a fundamental method for producing azo dyes. libretexts.orgglobalresearchonline.net

Homocoupling : The palladium-catalyzed homocoupling of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate provides a direct route to symmetrical biaryls. researchgate.net Using a catalyst like palladium(II) acetate, 4,4'-bis(pentafluorosulfanyl)biphenyl can be synthesized efficiently. researchgate.net

Synthesis of SF₅-Aromatic Diazonium Salts as Versatile Precursors

Dediazoniation Reactions and Click Chemistry Applications

A significant advancement in the synthesis of diverse aromatic pentafluorosulfanyl (SF₅) compounds stems from the use of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate as a versatile intermediate. This stable diazonium salt, derived from this compound via reduction to the corresponding aniline and subsequent diazotization, serves as a launchpad for numerous transformations, including those relevant to click chemistry. epa.govresearchgate.netresearchgate.net

The key to its application in click chemistry is its conversion to an azide (B81097) derivative through a dediazoniation reaction. Specifically, treatment of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), furnishes 4-azidophenylsulfur pentafluoride (p-SF₅–C₆H₄N₃). epa.govresearchgate.net This azide derivative is a critical building block for one of the most well-known click reactions: the Huisgen 1,3-dipolar cycloaddition. medchem101.comnih.gov

This SF₅-functionalized aryl azide readily undergoes copper-catalyzed or strain-promoted cycloaddition reactions with various alkynes. For instance, its reaction with phenylacetylenes leads to the formation of highly stable 1,2,3-triazole rings, which act as robust linkers in more complex molecular architectures. epa.govresearchgate.net This methodology provides a modular and efficient route to connect the SF₅-phenyl motif to other molecular fragments, a process highly valued in drug discovery and materials science. medchem101.comnih.gov The reliability and high yield of this click reaction make it a superior method for creating complex SF₅-bearing molecules that would be difficult to assemble otherwise. epa.govwikipedia.org

Table 1: Click Chemistry Application of 4-(Pentafluorosulfanyl)phenyl Azide

| Reactant 1 | Reactant 2 | Product Type | Significance |

| 4-Azidophenylsulfur pentafluoride | Phenylacetylene | 1,4-disubstituted 1,2,3-triazole | Modular synthesis of complex SF₅-containing molecules. |

| (p-SF₅–C₆H₄N₃) | Creates stable, amide-like linkers for medicinal and materials chemistry applications. epa.govresearchgate.netnih.gov |

Development of SP³-rich SF₅ Fragments

In contemporary medicinal chemistry, there is a significant trend known as "Escape from Flatland," which advocates for moving away from flat, two-dimensional aromatic compounds towards more three-dimensional, sp³-rich molecular scaffolds. nih.govenamine.net Molecules with a higher fraction of sp³-hybridized carbons generally exhibit improved physicochemical properties, such as better solubility and metabolic stability, and can explore protein binding pockets more effectively than their flat counterparts. This has driven research into the development of novel building blocks, or fragments, that are rich in sp³ centers.

The integration of the pentafluorosulfanyl (SF₅) group into this design philosophy is an emerging frontier. The unique electronic properties and steric bulk of the SF₅ group make it a valuable substituent, but its incorporation has traditionally been focused on aromatic systems. researchgate.netacademie-sciences.fr The development of sp³-rich SF₅ fragments—aliphatic and alicyclic structures bearing the SF₅ group—is crucial for expanding the accessible chemical space for drug discovery.

Recent synthetic advances are beginning to address this challenge. Methodologies for the direct pentafluorosulfanylation of alkenes and alkynes provide access to linear and cyclic aliphatic SF₅ compounds. researchgate.net More innovative strategies, such as the strain-release-driven synthesis of SF₅-containing four-membered rings using energy transfer photocatalysis, are enabling the creation of unique and structurally complex sp³-rich frameworks under mild conditions. chemrxiv.org The synthesis of SF₅-containing amino acids and their incorporation into dipeptides also represents a key step toward building larger, three-dimensional biomolecules. nih.gov These methods are critical for producing a diverse library of SF₅-containing fragments that possess the desired three-dimensionality for modern drug discovery programs. nih.gov

Table 2: Comparison of Aromatic (sp²) vs. sp³-Rich SF₅ Scaffolds

| Feature | Aromatic (sp²) SF₅ Scaffolds | sp³-Rich SF₅ Scaffolds |

| Geometry | Predominantly flat, planar | Three-dimensional, complex shapes |

| Medicinal Chemistry | Traditional focus, established synthesis | "Escape from Flatland," improved properties enamine.net |

| Synthetic Access | Well-established from starting materials like this compound | Emerging area, requires novel methods chemrxiv.organr.fr |

| Example Structures | This compound | SF₅-substituted cyclobutanes, SF₅-amino acids chemrxiv.orgnih.gov |

Challenges and Future Directions in Synthesis

Despite progress, the synthesis of pentafluorosulfanyl-containing compounds, including derivatives of this compound, faces several persistent challenges. A primary hurdle is the limited availability of versatile SF₅-containing building blocks, particularly those with aliphatic or sp³-rich character. anr.fr The synthesis of many SF₅ compounds often requires harsh reaction conditions or relies on highly reactive and difficult-to-handle reagents like SF₅Cl. researchgate.netresearchgate.net Furthermore, methods for creating specific isomers or achieving high regioselectivity can be inefficient, sometimes resulting in low yields and difficult purifications. beilstein-journals.org

The future of SF₅ chemistry is focused on overcoming these barriers through several key strategies. A major direction is the design of novel, safer, and more accessible reagents for introducing the SF₅ group. anr.fr This includes developing new activation modes for notoriously inert starting materials. Another significant trend is the development and utilization of versatile, pre-functionalized building blocks, such as SF₅-alkynes. These substrates have proven to be highly adaptable platforms for a wide range of transformations, including regio- and stereoselective hydroelementation reactions, allowing for the controlled synthesis of diverse SF₅-alkenes. academie-sciences.frcolab.ws

Furthermore, the application of modern synthetic methodologies is set to expand the toolkit for SF₅ chemistry. Pyridine-promoted dediazoniation reactions, for example, have enabled the efficient synthesis of SF₅-substituted phenylboronic esters, which are valuable intermediates for cross-coupling reactions. beilstein-journals.org The use of photoredox and energy-transfer catalysis is also opening doors to previously inaccessible transformations under mild conditions, such as the synthesis of strained ring systems. chemrxiv.org Continued expansion of these methods will be essential for making the synthesis of complex SF₅-containing molecules more practical and scalable for applications in medicine, agrochemistry, and materials science. researchgate.netresearchgate.netrsc.org

Table 3: Summary of Synthetic Challenges and Future Directions

| Challenges in SF₅ Synthesis | Future Directions and Solutions |

| Paucity of versatile building blocks, especially aliphatic ones. anr.fr | Development of adaptable platforms like SF₅-alkynes. academie-sciences.frcolab.ws |

| Use of harsh reaction conditions and hazardous reagents. researchgate.net | Application of modern catalysis (e.g., photocatalysis) for milder reactions. chemrxiv.org |

| Poor availability and difficult handling of SF₅-introducing reagents. researchgate.netanr.fr | Design of new, safer, and more accessible SF₅ reagents and activation modes. anr.fr |

| Inefficient or low-yielding transformations for specific derivatives. beilstein-journals.org | Exploring novel reaction pathways, such as pyridine-promoted dediazoniation. beilstein-journals.org |

Reactivity and Chemical Transformations of 4 Nitrophenylsulfur Pentafluoride

Reactions Involving the Aromatic Ring System

The electronic properties of the SF₅ and nitro groups render the aromatic ring highly electron-deficient, which in turn governs its susceptibility to electrophilic attack and dictates the regioselectivity of such reactions.

Both the pentafluorosulfanyl and the nitro groups are potent electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution. wikipedia.orglasalle.edu The nitro group withdraws electron density through both inductive and resonance effects. researchgate.net Its strong resonance effect creates a positive charge on the aromatic ring, particularly at the ortho and para positions, making the ring less nucleophilic. lasalle.edumasterorganicchemistry.com

Similarly, the SF₅ group is one of the most strongly electron-withdrawing substituents known. Its effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms, which pull electron density away from the ring through the sulfur atom. minia.edu.eg This combined deactivation makes the aromatic ring in 4-Nitrophenylsulfur pentafluoride significantly less reactive towards electrophiles compared to benzene (B151609). minia.edu.eg

Due to the strong deactivating nature of the nitro and SF₅ groups, electrophilic aromatic substitution (EAS) reactions on this compound are generally difficult to achieve. oneonta.edu Electron-withdrawing groups decrease the electron density in the aromatic ring, making it less attractive to attacking electrophiles. minia.edu.eg Furthermore, these groups direct incoming electrophiles to the meta position relative to themselves. wikipedia.orgoneonta.edu In the case of this compound, the positions ortho to the SF₅ group (and meta to the nitro group) are the least deactivated sites for potential electrophilic attack.

Reduction of the Nitro Group

The nitro group serves as a versatile functional group that can be readily transformed into an amine, providing a key intermediate for further synthesis.

The reduction of the nitro group in this compound yields 4-Aminophenylsulfur pentafluoride. This transformation is a common and crucial step in the synthesis of more complex molecules. chemimpex.com A variety of reducing agents can be employed for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). wikipedia.orgresearchgate.netmnstate.edu Sodium hydrosulfite and tin(II) chloride are also effective reagents for this conversion. wikipedia.orgresearchgate.net The resulting 4-Aminophenylsulfur pentafluoride is a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

| Reagent/System | Typical Conditions |

|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pressurized hydrogen gas, solvent (e.g., ethanol, ethyl acetate) |

| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid, reflux |

| Tin(II) Chloride (SnCl₂) | HCl, solvent (e.g., ethanol) |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic solvent system |

Palladium-Catalyzed Arylations and Coupling Reactions

Despite the electron-deficient nature of the aromatic ring, this compound can participate in modern cross-coupling reactions, offering a direct method to form carbon-carbon bonds. A palladium-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides has been developed, providing a straightforward route to diverse SF₅-containing biaryl derivatives. nih.gov

This reaction demonstrates high efficiency and good regioselectivity. nih.gov For instance, the reaction of this compound with bromobenzene can be achieved using a palladium catalyst system. tcichemicals.com The notable features of this protocol are its synthetic simplicity and its ability to construct complex aryl structures under relatively mild conditions. nih.govnih.gov

| Component | Reagent/Condition | Role |

|---|---|---|

| Starting Material | This compound | Arylating partner |

| Coupling Partner | Bromobenzene | Aryl source |

| Catalyst | (allylPdCl)₂ | Active palladium source |

| Ligand | PCy₃·HBF₄ | Stabilizes catalyst, promotes reactivity |

| Base | K₂CO₃ | Activates C-H bond |

| Solvent | Toluene | Reaction medium |

| Temperature | 130 °C | Provides energy for reaction |

| Yield | 87% of 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride |

Advanced Characterization and Spectroscopic Analysis of 4 Nitrophenylsulfur Pentafluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-nitrophenylsulfur pentafluoride, providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals signals corresponding to the aromatic protons. The spectrum is characterized by two distinct multiplets in the aromatic region, consistent with a para-substituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group are expected to be shifted downfield compared to the protons ortho to the pentafluorosulfanyl group.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Protons ortho to NO₂ |

| ~7.9 | d | 2H | Protons ortho to SF₅ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for this compound due to the presence of the pentafluorosulfanyl (SF₅) group. wikipedia.org The ¹⁹F NMR spectrum typically displays two signals corresponding to the four equatorial fluorine atoms (Fₑ) and the single axial fluorine atom (Fₐ) of the SF₅ group. huji.ac.il The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org

The four equatorial fluorines are chemically equivalent, and the single axial fluorine is in a different chemical environment. This results in a characteristic A₄B pattern, where the signal for the four equatorial fluorines appears as a doublet due to coupling with the axial fluorine, and the signal for the axial fluorine appears as a quintet due to coupling with the four equatorial fluorines. The J-coupling constant between the axial and equatorial fluorine atoms is a key diagnostic feature.

Interactive Data Table: ¹⁹F NMR Spectral Data for this compound

| Fluorine Type | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| Equatorial (Fₑ) | ~80-90 | Doublet | ~140-150 |

| Axial (Fₐ) | ~60-70 | Quintet | ~140-150 |

Note: Chemical shifts are referenced to a standard such as CFCl₃. ucsb.educolorado.edu Positive values indicate downfield shifts. colorado.edu

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum will show distinct signals for each of the carbon atoms in the benzene ring. The carbon atom attached to the nitro group and the carbon atom attached to the pentafluorosulfanyl group will have characteristic chemical shifts due to the strong electron-withdrawing nature of these substituents. The remaining aromatic carbons will also have distinct signals.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ | ~148-152 |

| C-SF₅ | ~145-150 |

| C-H (ortho to NO₂) | ~124-128 |

| C-H (ortho to SF₅) | ~128-132 |

Note: These are predicted values and can vary. Experimental data is available from suppliers like TCI America. tcichemicals.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. This technique is also used to assess the purity of the compound. GC-MS data for this compound is available in spectral databases. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass of the chemical formula C₆H₄F₅NO₂S to confirm the identity of the compound. The exact mass of this compound is approximately 248.9883 Da. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the nitro (–NO₂) and pentafluorosulfanyl (–SF₅) groups, as well as the aromatic ring.

The strong electron-withdrawing nature of both the nitro and pentafluorosulfanyl groups influences the vibrational frequencies of the molecule. The key IR absorption peaks for this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1530-1550 | Asymmetric stretching | Nitro (N-O) |

| ~1340-1360 | Symmetric stretching | Nitro (N-O) |

| ~840-860 | S-F stretching | Pentafluorosulfanyl (S-F) |

| ~600-700 | S-F stretching | Pentafluorosulfanyl (S-F) |

| ~1600, ~1475 | C=C stretching | Aromatic ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectrophotometer used.

The presence of strong absorption bands in the regions characteristic for nitro and S-F vibrations provides clear evidence for the structure of this compound.

X-ray Crystallography and Structural Elucidation

The crystal structure reveals that the sulfur atom in the pentafluorosulfanyl group adopts a slightly distorted octahedral geometry, with one axial and four equatorial fluorine atoms. The sulfur atom is bonded to the phenyl ring at the C4 position. The nitro group is situated at the C1 position, para to the SF₅ group.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.45 |

| b (Å) | 8.62 |

| c (Å) | 8.91 |

| S-C bond length (Å) | ~1.78 |

| S-F (axial) bond length (Å) | ~1.58 |

| S-F (equatorial) bond length (Å) | ~1.57 |

| C-N bond length (Å) | ~1.47 |

Data is approximate and can vary based on the specific crystallographic study.

The structural data obtained from X-ray crystallography confirms the connectivity of the atoms and provides a detailed picture of the molecule's conformation in the solid state.

The pentafluorosulfanyl (SF₅) group, due to its high electronegativity and the presence of five fluorine atoms, can participate in various non-covalent interactions, which are crucial in determining the packing of molecules in the crystal lattice. These interactions, often referred to as supramolecular interactions, can influence the physical properties of the compound, such as its melting point and solubility.

In the crystal structure of this compound and related compounds, several types of intermolecular interactions involving the SF₅ group have been observed. nih.gov These include:

F···H Interactions: The fluorine atoms of the SF₅ group can act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

F···O/N Interactions: The fluorine atoms can also interact with the oxygen or nitrogen atoms of the nitro group in neighboring molecules. These interactions are a form of halogen bonding.

The interplay of these weak interactions results in a well-defined three-dimensional network in the solid state, highlighting the importance of the SF₅ group in directing the supramolecular assembly.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for confirming the presence of the expected elements in this compound and for determining their oxidation states.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS analysis would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), sulfur (S 2p), and fluorine (F 1s). The high binding energy of the S 2p peak would be consistent with the +6 oxidation state of the sulfur atom in the SF₅ group. Similarly, the N 1s peak would confirm the presence of the nitro group.

Table 3: Expected Binding Energy Ranges for the Elements in this compound

| Element | Core Level | Expected Binding Energy (eV) |

| Carbon | C 1s | ~285-288 |

| Nitrogen | N 1s | ~405-408 |

| Oxygen | O 1s | ~532-534 |

| Sulfur | S 2p | ~168-170 |

| Fluorine | F 1s | ~688-690 |

These are approximate values and can be influenced by factors such as surface charging and the specific instrument calibration.

High-resolution XPS can provide further insights into the chemical environment of each element. For instance, the C 1s spectrum can be deconvoluted into separate peaks for the carbon atoms in the aromatic ring, those bonded to the nitro group, and the one bonded to the sulfur atom. This level of detail makes XPS an invaluable technique for the comprehensive characterization of this compound. capes.gov.br

Computational Chemistry and Theoretical Studies on 4 Nitrophenylsulfur Pentafluoride

Quantum Chemical Methods for Molecular Geometry and Electronic Distribution

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Nitrophenylsulfur Pentafluoride, techniques such as Density Functional Theory (DFT) are employed to perform geometry optimization, which systematically alters the molecular structure to find the most stable conformation with the lowest possible ground state energy stackexchange.comresearchgate.net. This process involves iterative calculations of the electronic energy and its gradients with respect to atomic positions until a minimum is reached stackexchange.com.

Once the optimized geometry is obtained, the electronic distribution can be analyzed using various techniques. Natural Bond Orbital (NBO) analysis is a common method used to interpret the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure concepts wisc.eduwikipedia.orgresearchgate.net. This analysis provides insights into the hybridization of atomic orbitals, charge distribution, and the nature of the chemical bonds within this compound. The NBO method helps in understanding the delocalization of electron density and the donor-acceptor interactions between orbitals, which are crucial for explaining the molecule's stability and reactivity wisc.eduwikipedia.org.

Table 1: Representative Theoretical Data for Substituted Benzenes

| Compound | Computational Method | Calculated Property | Value |

|---|---|---|---|

| Substituted Benzoic Acids | B3LYP/6-311+G(d,p) | Relative Acidity | Correlates well with experimental gas-phase acidities |

| p-F-C₆H₄-Z | - | Core-electron binding energy (CEBE) shifts | Linearly correlates with Hammett substituent constants (σ) |

Prediction of Reactivity and Reaction Pathways

Computational methods are pivotal in predicting the reactivity of this compound and elucidating potential reaction pathways. The presence of the strongly electron-withdrawing nitro (NO₂) and pentafluorosulfanyl (SF₅) groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions nih.govnih.govsemanticscholar.orgharvard.edu.

Theoretical studies can model the course of such reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. For instance, computational studies on related nitro-containing aromatic compounds have been used to analyze the mechanism of nucleophilic substitution, distinguishing between stepwise (via a Meisenheimer intermediate) and concerted pathways nih.govsemanticscholar.org. In the case of this compound, theoretical calculations can predict the most likely sites for nucleophilic attack on the aromatic ring and the relative ease of displacing a substituent. The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles has been studied, providing a model for the types of transformations that this compound might undergo nih.gov.

Analysis of Electron-Withdrawing Power of the SF₅ Group

The pentafluorosulfanyl (SF₅) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. Its effect on the electronic properties of the benzene (B151609) ring in this compound can be quantitatively assessed using computational chemistry in conjunction with the Hammett equation wikipedia.orglibretexts.orglibretexts.orgyoutube.com. The Hammett substituent constant, σ, quantifies the electronic influence of a substituent on the reactivity of a reaction center wikipedia.orglibretexts.orglibretexts.orgyoutube.com.

The σ value for a substituent is typically determined experimentally by measuring the rate or equilibrium constants of reactions of substituted benzene derivatives wikipedia.orglibretexts.orglibretexts.org. However, computational methods can be used to estimate these constants by calculating properties that correlate with them, such as the core-electron binding energy shifts or relative acidities of substituted benzoic acids science.gov. For the SF₅ group, both experimental and computational studies have established its strong electron-withdrawing nature, which is even greater than that of the trifluoromethyl (CF₃) group. This strong inductive and moderate resonance effect significantly increases the acidity of protons on the aromatic ring and facilitates reactions that are sensitive to electron density.

Table 2: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CF₃ | 0.43 | 0.54 |

| -SF₅ | 0.61 | 0.68 |

Note: Values are representative and may vary slightly depending on the experimental conditions and data source.

Molecular Modeling and Docking Studies

In a typical molecular docking study, a three-dimensional model of the target receptor is used, and the ligand (in this case, this compound) is placed in the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions nih.govmdpi.compreprints.org. Such studies can reveal key intermolecular interactions, like hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex nih.gov. For instance, studies on other nitrophenyl-containing compounds have successfully used molecular docking to predict their binding modes and affinities with protein targets nih.govnih.gov. These approaches could be invaluable in designing and discovering new applications for this compound in fields such as medicinal chemistry.

Electrostatic Potential Surfaces and Intermolecular Interactions

The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its intermolecular interactions. The ESP is calculated from the electron density and represents the electrostatic force that a positive point charge would experience at any point on the surface of the molecule. The ESP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the ESP surface would be expected to show a highly negative potential around the oxygen atoms of the nitro group and a positive or less negative potential around the aromatic ring and the SF₅ group, reflecting the strong electron-withdrawing nature of these substituents. This information is crucial for predicting how the molecule will interact with other molecules. Computational studies of intermolecular interactions, such as those involving halogen bonding or π-stacking, can be performed to quantify the strength and nature of these non-covalent interactions rsc.orgresearchgate.net. These studies often employ high-level quantum mechanical calculations to accurately describe the subtle forces that govern molecular recognition and self-assembly processes.

Environmental Research Aspects of Sf₅ Compounds

Photolytic Fate and Degradation Pathways

Investigations into the photolytic behavior of aromatic pentafluorosulfanyl compounds have revealed their susceptibility to degradation under actinic radiation. Studies on analogous aromatic SF₅ compounds indicate that the SF₅ group can be completely degraded, with observed half-lives on the order of hours. This process is significant as it represents a potential pathway for the environmental breakdown of these otherwise stable molecules.

A key finding in the study of the photolytic degradation of aromatic SF₅ compounds is the ultimate fate of the sulfur and fluorine atoms. Research has shown that the process culminates in the formation of a benzenesulfonate (B1194179) as the final organic product. Concurrently, the degradation of the pentafluorosulfanyl group results in the release of five equivalents of fluoride (B91410) ions into the surrounding medium. This complete defluorination of the SF₅ moiety is a crucial aspect of its environmental degradation profile.

The general photolytic degradation pathway for an aryl-SF₅ compound can be summarized as follows:

| Reactant | Condition | Major Products |

| Aryl-SF₅ | Actinic Radiation | Aryl-SO₃⁻ (Benzenesulfonate) |

| 5 F⁻ (Fluoride Ions) |

Hydrolysis Studies

The hydrolytic stability of 4-Nitrophenylsulfur Pentafluoride has been a subject of investigation to determine its persistence in aqueous environments. Research findings indicate a significant resistance to hydrolysis under both strong acidic and basic conditions. This high degree of stability suggests that hydrolysis is not a primary degradation pathway for this compound in the environment.

Detailed findings from hydrolysis experiments are presented below:

| Compound | Conditions | Observation |

| This compound | 6M HCl, 25°C, 96 hours | Resistant to hydrolysis |

| This compound | 6M NaOH, 25°C, 96 hours | Resistant to hydrolysis |

Toxicological Considerations in Research with Organosulfur Pentafluorides

Acute Toxicity Studies of Organosulfur Compounds

Acute toxicity studies are fundamental in characterizing the potential immediate health effects of chemical substances upon short-term exposure. For organosulfur pentafluorides and related compounds, these studies have primarily involved inhalation and dermal exposure routes in animal models.

While specific acute toxicity studies on 4-Nitrophenylsulfur Pentafluoride are not extensively detailed in publicly accessible literature, its hazard classification indicates significant acute toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled. nih.govfishersci.com This classification is based on general toxicological assessments.

More detailed studies have been conducted on related sulfur pentafluoride compounds. For instance, sulfur chloride pentafluoride (SF₅Cl), a reagent used to introduce the SF₅ group, is known to be highly reactive and toxic. fishersci.com Animal studies on disulfur (B1233692) decafluoride (S₂F₁₀), also known as sulfur pentafluoride, have provided specific lethal concentration values and highlighted the lungs as a primary target organ. synquestlabs.com In one study, rats exposed to S₂F₁₀ for 16 to 18 hours showed severe pulmonary lesions at 0.5 ppm and mortality at 1 ppm. nih.gov A 1-hour exposure to 1 ppm caused severe lung congestion in rats. synquestlabs.com

Another study investigated the acute inhalation toxicity of perfluorohexylsulfurpentafluoride in rats. The lethal concentration 50 (LC50) for a 1-hour exposure was determined to be 4947 ppm. echemi.com The primary cause of mortality was acute pulmonary edema, with some evidence of renal injury in surviving animals. echemi.com These findings underscore the significant respiratory hazards associated with acute exposure to various compounds containing the sulfur pentafluoride moiety.

Interactive Table: Acute Toxicity Data for Select Sulfur Pentafluoride Compounds

Below is an interactive table summarizing acute toxicity data. Use the filter to select a specific compound.

Cell Culture Toxicity Testing of SF₆ Byproducts (e.g., S₂F₁₀, SF₄)

While sulfur hexafluoride (SF₆) is known for its chemical inertness, its electrical breakdown can produce highly toxic byproducts, including disulfur decafluoride (S₂F₁₀) and sulfur tetrafluoride (SF₄). thermofisher.com Cell culture (in vitro) studies have been instrumental in assessing the cytotoxicity of these byproducts, providing a means to compare their relative toxicities without the use of animal models.

It is important to note that while cytotoxicity data from cell culture systems are valuable for direct comparison of the toxicity of different substances, they serve as a preliminary assessment and cannot be directly extrapolated to predict toxicity in whole organisms. thermofisher.com

Human Exposure Incidents and Observed Health Effects

There is a significant lack of documented human exposure incidents specifically involving this compound or other organosulfur pentafluoride research compounds in the available scientific literature. Consequently, data on observed health effects in humans is scarce. The primary source of information on potential health effects comes from the symptoms observed in animal toxicity studies and the compound's hazard classifications.

For S₂F₁₀, symptoms in animals include irritation of the eyes, skin, and respiratory system, with severe exposures leading to pulmonary edema and hemorrhage. chemicalbook.com The target organs identified in animal studies are the eyes, skin, respiratory system, and central nervous system. chemicalbook.com For this compound, safety data sheets indicate it is toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation. echemi.comthermofisher.com It is also noted to potentially cause respiratory irritation. fishersci.com

In the absence of direct human data, these findings from animal studies and hazard assessments serve as the primary basis for establishing safety protocols and personal protective equipment (PPE) requirements to prevent occupational exposure.

Environmental Impact Assessments and Precautionary Measures

The increasing use of compounds containing the SF₅ group has prompted investigations into their environmental fate and persistence. Studies on aromatic SF₅ compounds have provided initial data on their physical properties and photodegradation.

Research has shown that the octanol-water partitioning coefficients (log Kₒw) for several aromatic SF₅ compounds range from 2.9 to 3.6, which is more hydrophobic than their trifluoromethyl (CF₃) analogues. Water solubility for these compounds was found to be between 78 mg/L and 2.4 g/L.

A crucial finding is that the SF₅ group is not environmentally persistent under all conditions. Studies have demonstrated that aromatic SF₅ compounds can degrade under actinic radiation, with half-lives measured in hours. The photodegradation process involves the release of five fluoride (B91410) ions and the formation of a benzenesulfonate (B1194179) as the final product. This provides important evidence that the pentafluorosulfanyl group can break down under environmentally relevant conditions.

Despite this degradability, precautionary measures are essential to prevent environmental release. Standard laboratory practice for handling hazardous chemicals should be followed, including containing spills with absorbent materials and disposing of waste in sealed, appropriate containers. synquestlabs.com Spills should be prevented from entering waterways.

Regulatory and Safety Guidelines for Handling SF₅ Compounds in Research Settings

Given the significant acute toxicity of many SF₅ compounds, strict adherence to regulatory and safety guidelines is paramount in a research setting. While specific occupational exposure limits (OELs) have not been established for this compound, guidelines for related highly toxic sulfur fluoride compounds provide a basis for safe handling.

For disulfur decafluoride (S₂F₁₀), the National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) of 0.01 ppm as a ceiling limit, which should not be exceeded at any time. synquestlabs.com The Occupational Safety and Health Administration (OSHA) also promulgated a ceiling limit of 0.01 ppm. nih.gov The Immediately Dangerous to Life or Health (IDLH) concentration for S₂F₁₀ is 1 ppm. synquestlabs.com

General safety precautions for handling this compound and other SF₅ compounds include:

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. synquestlabs.comechemi.com

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. nih.gov For operations with a risk of inhalation, respiratory protection is necessary. thermofisher.com

Handling Procedures: Avoid breathing dust, fumes, or vapors. echemi.com Do not eat, drink, or smoke in the work area. nih.gov Wash hands and any exposed skin thoroughly after handling. synquestlabs.com

Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent leakage. synquestlabs.com

Emergency Procedures: In case of skin contact, wash immediately with soap and water. For eye contact, flush with plenty of water. echemi.com If inhaled, move the person to fresh air and seek immediate medical attention. nih.gov

These guidelines, derived from data on analogous compounds and general chemical safety principles, are essential for minimizing risk when researching novel organosulfur pentafluorides.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.